5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that features a unique combination of a thiophene ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-isopropylthiophene-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or triazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its unique structure and reactivity. It is being investigated for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic or optical properties. It is also used in the synthesis of specialty chemicals and intermediates .
Mechanism of Action
The mechanism by which 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity .
Comparison with Similar Compounds
Carvacrol: An isomer of thymol with similar aromatic properties.
2-Propanone: A simple ketone used as a solvent and in organic synthesis.
Uniqueness: 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
4-methyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c1-6(2)8-4-7(5-15-8)9-11-12-10(14)13(9)3/h4-6H,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZJKSFICYLCHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409321 |
Source
|
Record name | 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588687-48-3 |
Source
|
Record name | 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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